Toxicity and safety data sheet (SDS) for[5-(2-Methoxyethoxy)piperidin-3-yl]methanol
Toxicity and safety data sheet (SDS) for[5-(2-Methoxyethoxy)piperidin-3-yl]methanol
An In-Depth Technical Guide on the Toxicity and Safety of [5-(2-Methoxyethoxy)piperidin-3-yl]methanol
Executive Summary
This technical guide provides a detailed toxicological and safety assessment of the novel chemical entity, [5-(2-Methoxyethoxy)piperidin-3-yl]methanol. It must be emphasized that, as of the date of this report, no specific toxicological studies or a formal Safety Data Sheet (SDS) are available for this compound in the public domain.[1] The information and recommendations herein are therefore a predictive assessment, meticulously constructed based on a structure-activity relationship (SAR) analysis of its constituent functional groups and a read-across approach from close structural analogs.
The core structure contains a piperidine ring, which is known to be corrosive and systemically toxic.[2][3] The parent compound, piperidin-3-ylmethanol, is classified as causing severe skin burns and eye damage.[4] Consequently, [5-(2-Methoxyethoxy)piperidin-3-yl]methanol should be handled with extreme caution as a potentially corrosive and toxic substance. This guide outlines the predicted hazards, establishes stringent safe handling protocols, and proposes a standardized experimental workflow to formally characterize its toxicological profile in line with OECD guidelines.[5]
Chemical Identification and Physicochemical Properties
This section details the known identifiers and predicted properties of the target compound.
Table 1: Chemical Identity of [5-(2-Methoxyethoxy)piperidin-3-yl]methanol
| Identifier | Value | Source |
| IUPAC Name | [5-(2-methoxyethoxy)piperidin-3-yl]methanol | PubChemLite[1] |
| Molecular Formula | C₉H₁₉NO₃ | PubChemLite[1] |
| Molecular Weight | 189.25 g/mol | PubChemLite[1] |
| SMILES | COCCOC1CC(CNC1)CO | PubChemLite[1] |
| InChI Key | JKGAPZHSOXQNFY-UHFFFAOYSA-N | PubChemLite[1] |
| Predicted XlogP | -0.7 | PubChemLite[1] |
| Physical Form | Predicted to be a liquid or low-melting solid at RT | N/A |
Predictive Toxicological Hazard Assessment
The toxicological profile is inferred by deconstructing the molecule into its primary structural motifs and comparing it to well-characterized analogs.
Structural Alerts and Read-Across Analysis
The molecule's structure presents several "structural alerts," which are molecular features known to be associated with specific toxicities.[6]
-
Piperidine Ring (Secondary Amine): The foundational piperidine heterocycle is a strong base and is associated with significant local and systemic toxicity.[7] Piperidine itself is classified as highly flammable, toxic if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage.[2][3][8] Its basicity suggests a high potential for corrosivity, capable of causing severe tissue damage upon contact.
-
Primary Alcohol (-CH₂OH): The hydroxymethyl group offers a site for metabolic oxidation, potentially leading to the formation of aldehydes and carboxylic acids, which could have their own toxicological profiles.
-
Ether Linkage (-O-): Ether linkages are generally stable but can be metabolized. The specific methoxyethoxy side chain introduces glycol ether-like properties, a class of chemicals known for potential reproductive and developmental toxicity, although this specific linkage is not as well-studied as more common examples like 2-methoxyethanol.
-
Read-Across from Piperidin-3-ylmethanol (CAS 4606-65-9): This is the most direct structural analog without the 5-position substituent. According to aggregated data from the ECHA C&L Inventory, it is classified as Skin Corrosion 1B (H314) , meaning it causes severe skin burns and eye damage.[4] This provides a strong basis for predicting similar corrosive properties for our target molecule.
Caption: Structural relationship between the target compound and its toxicologically relevant analogs.
Predicted Health Effects
-
Acute Toxicity (Oral, Dermal, Inhalation): Based on the piperidine core, the compound is predicted to be toxic by all routes of exposure.[3] Piperidine has an oral LD50 in rats of approximately 740 mg/kg bw and is classified as toxic upon dermal contact and inhalation.[7]
-
Skin Corrosion / Irritation: High probability of being corrosive. Both the piperidine core and the direct parent analog, piperidin-3-ylmethanol, cause severe skin burns.[4][7] The compound should be treated as a substance that can cause irreversible skin damage.
-
Serious Eye Damage / Irritation: High probability of causing serious, irreversible eye damage. Corrosive substances are assumed to cause severe eye damage.[2] Immediate and prolonged rinsing is critical upon any eye contact.
-
Respiratory/Skin Sensitization: There is insufficient data to predict sensitization potential.
-
Germ Cell Mutagenicity: The parent piperidine ring is not considered genotoxic based on available in vitro studies.[7] However, without specific testing, this cannot be ruled out.
-
Carcinogenicity: There is no data to suggest carcinogenicity from the structural components.
-
Reproductive Toxicity: The methoxyethoxy moiety is a structural alert for potential reproductive toxicity, a known hazard for some glycol ethers. This is a weaker prediction than the acute toxicity and corrosivity but warrants caution, especially for researchers of child-bearing potential.
-
Specific Target Organ Toxicity (STOT):
-
Single Exposure: Inhalation may cause respiratory tract irritation and CNS effects such as dizziness and headache, consistent with piperidine exposure.[7]
-
Repeated Exposure: Chronic exposure data is unavailable. Potential target organs would likely include the nervous system, liver, and kidneys, common targets for amine-containing compounds.
-
Predicted GHS Classification
Based on the predictive assessment, the following GHS classification should be provisionally adopted until empirical data is available.
Table 2: Predicted GHS Classification
| Hazard Class | Category | Hazard Statement | Pictogram |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin | GHS06 (Skull and Crossbones) |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled | GHS06 (Skull and Crossbones) |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage | GHS05 (Corrosion) |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage | GHS05 (Corrosion) |
Experimental Protocols: A Proposed Toxicity Testing Workflow
To definitively establish the safety profile of [5-(2-Methoxyethoxy)piperidin-3-yl]methanol, a tiered testing strategy adhering to internationally recognized standards is required. The following workflow, based on OECD Guidelines, is recommended.[5]
Step-by-Step Methodologies
Tier 1: In Vitro and Physicochemical Analysis
-
Physicochemical Properties: Determine melting point, boiling point, water solubility, and partition coefficient (log P).
-
Skin Corrosion: Perform an in vitro skin corrosion test following OECD Test Guideline 431 (Reconstructed Human Epidermis Test). This avoids animal testing while providing data on corrosivity.
-
Eye Damage/Irritation: If the substance is determined to be corrosive in TG 431, it should be classified as causing serious eye damage (Category 1) without further testing.
-
Mutagenicity: Conduct a bacterial reverse mutation test (Ames Test ) following OECD Test Guideline 471 to assess for gene mutation potential.
Tier 2: In Vivo Acute Toxicity (if warranted)
-
Acute Oral Toxicity: If the compound is not found to be corrosive and further data is needed, conduct a study using the Acute Toxic Class Method (OECD Test Guideline 423 ).[9] This method uses a stepwise procedure to minimize animal usage while still allowing for GHS classification.
-
Procedure: Dose a single group of three female rats at a starting dose (e.g., 300 mg/kg).
-
Observation: Observe animals for 14 days for mortality and clinical signs of toxicity.
-
Stepwise Dosing: Based on the outcome, the next step may involve dosing three more animals at a lower or higher dose level until the classification criteria are met.
-
Tier 3: Repeated Dose and Reproductive Toxicity Screening (if warranted by use case)
-
Repeated Dose Toxicity: If the compound is intended for applications requiring chronic exposure, a 28-day repeated dose oral toxicity study (OECD Test Guideline 407 ) would be necessary.
-
Reproductive/Developmental Screening: Given the structural alert from the glycol ether moiety, a screening study like the OECD Test Guideline 422 (Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test) should be considered to identify potential adverse effects on reproductive function.
Caption: Recommended tiered workflow for toxicological testing of the target compound.
Safe Handling, Exposure Controls, and Emergency Procedures
Given the predicted high hazard, all handling must be conducted with stringent safety measures.
Table 3: Summary of Safety and Handling Procedures
| Procedure | Recommendation |
| Engineering Controls | - Work exclusively within a certified chemical fume hood. - Ensure a safety shower and eyewash station are immediately accessible. |
| Personal Protective Equipment (PPE) | - Gloves: Chemical-resistant gloves (e.g., Butyl rubber, Viton). Double-gloving is recommended. - Eye Protection: Chemical splash goggles and a full-face shield. - Body Protection: Flame-retardant lab coat and chemical-resistant apron. - Respiratory: Use a respirator if there is a risk of inhalation (e.g., during a spill), with appropriate cartridges for organic vapors/amines. |
| Handling | - Avoid all contact with skin, eyes, and clothing.[10] - Use non-sparking tools and ground all equipment to prevent static discharge.[3] - Keep away from heat, sparks, and open flames.[8] - Store in a tightly sealed container in a cool, dry, well-ventilated, corrosives-compatible cabinet. |
| First Aid: Skin Contact | - Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. - Seek immediate medical attention.[2] |
| First Aid: Eye Contact | - Immediately flush eyes with plenty of water for at least 30 minutes, holding eyelids open. - Seek immediate medical attention.[2] |
| First Aid: Inhalation | - Move person to fresh air. If not breathing, give artificial respiration. - Seek immediate medical attention. |
| First Aid: Ingestion | - Do NOT induce vomiting. Rinse mouth with water. - Seek immediate medical attention.[2] |
| Spill & Disposal | - Evacuate the area. Wear full PPE. - Absorb spill with an inert, non-combustible material (e.g., vermiculite, sand). - Collect into a sealed, labeled container for hazardous waste disposal. - Do not allow to enter drains or waterways.[10] - Dispose of as hazardous waste in accordance with all local, state, and federal regulations. |
References
A complete list of sources cited within this document is provided below for verification and further reading.
This guide is intended for informational purposes for qualified scientific personnel and does not constitute a certified safety data sheet. All laboratory work should be conducted after a thorough, site-specific risk assessment.
References
- National Industrial Chemicals Notification and Assessment Scheme (NICNAS). "Piperidine: Human health tier II assessment." February 5, 2016.
- Organisation for Economic Co-operation and Development (OECD). "Guidelines for the Testing of Chemicals."
- PubChemLite. "[5-(2-methoxyethoxy)piperidin-3-yl]methanol."
- Chemical Abstracts Service. "Cas no 144539-77-5 ([(3S)-piperidin-3-yl]methanol)." September 2, 2024.
- Carl ROTH.
- Zhang, L., et al. "In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts." PMC, 2017.
- PENTA.
- Organisation for Economic Co-operation and Development (OECD). "OECD Test Guideline 423: Acute Oral Toxicity – Acute Toxic Class Method." December 17, 2001.
- 7-Safety.
- Organisation for Economic Co-operation and Development (OECD). "OECD GUIDELINE FOR THE TESTING OF CHEMICALS: Combined Chronic Toxicity/Carcinogenicity Studies." September 7, 2009.
- Fisher Scientific.
- Organisation for Economic Co-operation and Development (OECD). "OECD GUIDELINE FOR THE TESTING OF CHEMICALS: Carcinogenicity Studies." September 7, 2009.
- Instem. "Streamlining Toxicity Predictions with In Silico Profiling." December 12, 2024.
- National Center for Biotechnology Information. "Piperidin-3-ylmethanol | C6H13NO | CID 107308." PubChem.
- Shnayder, M., et al. "In Silico Prediction of Toxicological and Pharmacokinetic Characteristics of Medicinal Compounds." R Discovery, November 13, 2023.
- European Chemicals Agency (ECHA).
- ResearchGate. "In Silico Toxicological Protocols Optimization for the Prediction of Toxicity of Drugs | Request PDF."
- Bin Raies, A., & Bajic, V. B. "In silico toxicology: computational methods for the prediction of chemical toxicity." KAUST Repository, 2016.
- Cignarella, G., et al. "3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity." PubMed, 1989.
- Dopsaj, V., et al. "Synthesis and Biological Activity of Newly Synthesized Arylpiperazine Ligands.
- European Chemicals Agency (ECHA). "ECHA CHEM."
- European Chemicals Agency (ECHA). "Overview - [3-(propan-2-yl)piperidin-3-yl]methanol."
- Galić, E., et al. "Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides." MDPI, May 4, 2024.
- ResearchGate. "Toxicity effects of piperidine alkaloids | Download Table."
- Kamarul Zaman, M. K., & Mohamad Azzeme, A. "Plant toxins: alkaloids and their toxicities." GSC Online Press, January 28, 2019.
- UMassD Repository. "Synthetic studies towards biologically active heterocyclic alkaloids and their analogues: a thesis in Chemistry."
- Kowalczyk, E., et al.
- NextSDS. "[1-benzyl-5-(hydroxymethyl)piperidin-3-yl]methanol."
Sources
- 1. PubChemLite - [5-(2-methoxyethoxy)piperidin-3-yl]methanol (C9H19NO3) [pubchemlite.lcsb.uni.lu]
- 2. carlroth.com [carlroth.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. Piperidin-3-ylmethanol | C6H13NO | CID 107308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. oecd.org [oecd.org]
- 6. In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. peptide.com [peptide.com]
